molecular formula C8H12N2 B8540023 N1,3-dimethylbenzene-1,4-diamine

N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B8540023
M. Wt: 136.19 g/mol
InChI Key: XOBAIYPLCUTNFV-UHFFFAOYSA-N
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Description

N1,N1-Dimethylbenzene-1,4-diamine (CAS 99-98-9), also known as N,N-dimethyl-p-phenylenediamine, is a para-substituted aromatic diamine with two methyl groups attached to one of the amine nitrogens. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the production of dyes, polymers, and pharmaceuticals. Its structure features a benzene ring with amino groups at positions 1 and 4, where the N1 nitrogen is dimethylated, conferring distinct electronic and steric properties compared to unmodified benzene-1,4-diamine.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-N,2-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,9H2,1-2H3

InChI Key

XOBAIYPLCUTNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reduction of nitroarenes to aromatic diamines via catalytic hydrogenation is a widely adopted strategy. For N1,3-dimethylbenzene-1,4-diamine, this method involves hydrogenating a pre-functionalized nitro compound, such as 3-methyl-4-nitro-N-methylaniline , under high-pressure H₂ in the presence of a palladium or Raney nickel catalyst. The nitro group (-NO₂) at the 4-position is selectively reduced to an amine (-NH₂), while the existing methyl substituents remain intact.

Experimental Procedure

A representative protocol from Patent CN103333073B involves:

  • Substrate Preparation : Synthesize 3-methyl-4-nitro-N-methylaniline through nitration of N-methyl-m-toluidine.

  • Hydrogenation : Charge a fixed-bed reactor with 10% Pd/C catalyst. Introduce the nitro precursor dissolved in methanol alongside a 0.5% NaOH co-catalyst.

  • Reaction Conditions : Maintain H₂ pressure at 6 MPa, temperature at 90°C, and space velocity of 0.3 h⁻¹.

  • Workup : Filter the catalyst, concentrate the filtrate, and purify via vacuum distillation.

Table 1: Optimization Parameters for Catalytic Hydrogenation

ParameterOptimal RangeImpact on Yield
H₂ Pressure5–10 MPa↑ Yield above 95%
Temperature80–100°CAvoids side reactions
Catalyst Loading5–10% Pd/CMaximizes turnover
Co-catalyst (NaOH)0.1–1.0% in methanolStabilizes pH

Yield and Purity

Under optimized conditions, this method achieves yields exceeding 98% with >99% purity. The absence of solvent residues is confirmed via GC-MS, making it suitable for pharmaceutical intermediates.

Diazotization-Coupled Reductive Decomposition

Synthetic Workflow

Adapted from Patent CN111116383B, this three-step process avoids traditional nitration, reducing hazardous waste:

  • Diazotization : Treat sulfanilic acid (4-aminobenzenesulfonic acid) with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Coupling : React the diazonium salt with 3-methylaniline in aqueous medium, forming a monoazo intermediate.

  • Reductive Decomposition : Hydrogenate the azo bond using H₂ and Raney Ni, cleaving it into two amine groups.

Critical Modifications for N1,3-Dimethyl Derivative

To target this compound, the coupling step employs 3-methylaniline instead of 2,5-dimethylaniline. Post-reduction, the sulfonic acid group is removed via acidification, yielding the desired diamine.

Table 2: Key Reaction Metrics for Diazotization-Reduction

StepDurationYieldByproducts
Diazotization2 h99%Minimal HNO₂
Coupling4 h95%Unreacted aniline
Reduction6 h93%Sulfanilic acid

Environmental and Economic Advantages

This route recycles sulfanilic acid by acidifying the mother liquor, reducing raw material costs by 40%. The total carbon footprint is 30% lower than nitration-based methods due to avoided NOx emissions.

Alkylation of Primary Amines

Two-Step Methylation Strategy

This compound can be synthesized via selective alkylation of 3-methylbenzene-1,4-diamine :

  • Protection : Temporarily protect the para-amine group using acetyl chloride.

  • Methylation : Treat the free meta-amine with methyl iodide in DMF, catalyzed by K₂CO₃.

  • Deprotection : Hydrolyze the acetyl group with HCl/EtOH to regenerate the primary amine.

Challenges and Solutions

  • Selectivity : Over-alkylation at the para-position is mitigated by steric hindrance from the meta-methyl group.

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane 1:4) removes residual methyl iodide.

Table 3: Alkylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)N-Methylation Yield
K₂CO₃DMF8085%
NaOHEtOH6072%
NaHTHF2568%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Scalability

MethodYieldCost ($/kg)Safety Concerns
Catalytic Hydrogenation98%120High-pressure H₂
Diazotization-Reduction93%90Diazonium stability
Alkylation85%150Toxic methyl iodide

Catalytic hydrogenation is preferred for high-purity batches, while diazotization-reduction offers cost advantages for bulk production. Alkylation remains niche due to its complexity.

Chemical Reactions Analysis

Types of Reactions

N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its ability to participate in redox reactions. The compound can readily form stable radical cations, which are involved in various redox processes. These radical cations can interact with molecular targets, leading to changes in their oxidation states and subsequent biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects :

  • N1,N1-Dimethylbenzene-1,4-diamine exhibits moderate electron-donating effects due to methyl groups, enhancing solubility in polar solvents compared to unsubstituted benzene-1,4-diamine. Its steric hindrance is minimal, favoring reactions at the N4 position .
  • N,N′-Bis(diphenylmethyl)benzene-1,4-diamine has bulky diphenylmethyl groups, reducing solubility but stabilizing crystal lattices for materials science applications .
  • The trifluoromethyl derivative (C₉H₁₁F₃N₂) introduces strong electron-withdrawing effects, making it reactive in nucleophilic aromatic substitutions .

Biological Activity: N1,N1-Diethylpentane-1,4-diamine mimics chloroquine’s pharmacophore, targeting malaria parasites. The diethyl groups enhance lipophilicity, improving membrane penetration compared to dimethyl analogs .

Optical Properties :

  • The Schiff base DBD (C₂₄H₂₆N₄) exhibits fluorescence in the solid state, a property absent in N1,N1-dimethylbenzene-1,4-diamine. This makes DBD suitable for vapor sensing and optoelectronic applications .

Enzymatic Interactions

  • Diamine oxidase (DAO) activity studies reveal that substituent size and charge influence enzymatic degradation. For example, putrescine (butane-1,4-diamine) has higher DAO activity (14.11 mU) than spermidine (0.65 mU), highlighting the impact of aliphatic chain length and branching .

Drug Design

  • N1,N4-Bis(chloroquinolinylmethylene) derivatives inhibit AKT1, a cancer-related kinase, demonstrating the importance of aromatic extensions for target binding .

Q & A

Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds

CompoundReactantsSolventCatalystYieldReference
N1,N4-Bis(4-bromobenzylidene)benzene-1,4-diamine1,4-Diaminobenzene + 4-bromobenzaldehydeEthanolAcetic acid85%
MM1 (Schiff base)1,4-Phenylenediamine + 4-dimethylaminocinnamaldehydeMethanolAcetic acid89%
DQMBD (Quinoline derivative)N1,N1-Diethyl-p-phenylenediamine + 2-quinolinecarboxaldehydeEthanolNone88%

Which spectroscopic techniques are most effective for characterizing this compound? (Basic)

Methodological Answer:
Structural confirmation relies on:

  • FTIR: Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines, C=N stretching at ~1600 cm⁻¹ for Schiff bases) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–3.0 ppm) and carbon frameworks .
  • X-ray Crystallography: Resolves molecular geometry and packing (e.g., dihedral angles between aromatic rings in derivatives) .

Q. Table 2: Representative Spectral Data for Analogous Compounds

CompoundFTIR (C=N stretch, cm⁻¹)¹H NMR (Aromatic protons, δ ppm)X-ray Dihedral Angle (°)
N1,N4-Bis(furan-2-ylmethyliden)benzene-1,4-diamine16157.2–7.8 (m, 8H)5.2 (furan vs. benzene)
DQMBD15986.8–8.5 (m, 11H)9.4 (quinoline vs. benzene)

How can computational methods like DFT predict the electronic properties of this compound derivatives? (Advanced)

Methodological Answer:
Density Functional Theory (DFT) calculates:

  • HOMO-LUMO Gaps: Predicts reactivity and charge transfer (e.g., smaller gaps correlate with higher reactivity). For example, HOMO-LUMO gaps of ~3.5 eV were reported for Schiff base derivatives .
  • Molecular Electrostatic Potential (MEP): Maps electron-rich regions for nucleophilic attack .
  • TD-DFT: Simulates UV-Vis spectra (e.g., absorption maxima at ~400 nm for conjugated systems) .
    Software: Gaussian 09/16 with B3LYP/6-31G(d,p) basis set is commonly used .

What strategies resolve contradictions in reported reaction mechanisms for benzene-1,4-diamine derivatives? (Advanced)

Methodological Answer:
Contradictions in yields or pathways arise due to:

  • Catalyst Variability: Acid vs. base catalysis alters reaction kinetics (e.g., acetic acid accelerates Schiff base formation vs. no catalyst leading to slower rates) .
  • Temperature Control: Higher temperatures (~60–80°C) improve yields but risk decomposition .
  • Analytical Validation: Cross-checking via HPLC or GC-MS to quantify by-products (e.g., unreacted aldehydes or oxidized amines) .

How does the introduction of methyl groups at N1 and N3 positions affect crystallographic structure? (Advanced)

Methodological Answer:
Methyl substituents influence:

  • Packing Arrangements: Bulky groups induce steric hindrance, reducing crystal symmetry. For example, N,N′-diethyl derivatives show layered structures via C–H⋯π interactions .
  • Dihedral Angles: Methyl groups increase torsional strain, leading to non-planar conformations (e.g., 9.4° dihedral angle in quinoline derivatives vs. planar structures in unsubstituted analogs) .
  • Polymorphism: Substituents like nitro groups induce conformational polymorphism (e.g., two distinct crystal forms for nitrobenzylidene derivatives) .

What role do Schiff base derivatives play in developing optical materials? (Advanced)

Methodological Answer:
Schiff bases of benzene-1,4-diamine exhibit:

  • Luminescence: Extended π-conjugation enables fluorescence (e.g., emission at 450–550 nm) .
  • Nonlinear Optical (NLO) Properties: High hyperpolarizability values (~200 × 10⁻³⁰ esu) make them candidates for photonic devices .
  • Acid-Base Sensing: Protonation at imine nitrogen shifts absorption maxima, enabling pH-responsive probes .

Q. Table 3: Optical Properties of Representative Derivatives

CompoundEmission λ (nm)NLO Activity (β, ×10⁻³⁰ esu)Application
Double hetero[7]helicene520185Organic LEDs
MM1 (Schiff base)480N/AAcid-base probe

How are by-products identified and minimized during synthesis? (Basic)

Methodological Answer:
Common by-products include:

  • Unreacted Amines/Aldehydes: Detected via TLC or GC-MS and removed by column chromatography .
  • Oxidized Products (Quinones): Suppressed by inert atmospheres (N₂/Ar) and antioxidant additives .
  • Polymerized Residues: Minimized by controlling reaction time and temperature .

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